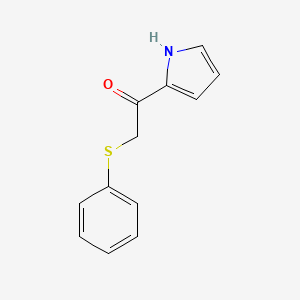

2-phenylsulfanyl-1-(1H-pyrrol-2-yl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pyrrole derivatives, including those with sulfur functionalities like 2-phenylsulfanyl groups, play a significant role in medicinal and organic chemistry due to their wide range of pharmacological actions and high therapeutic value. The introduction of sulfur atoms into pyrrole frameworks can significantly alter the chemical and physical properties of these compounds, making them suitable for various applications in drug discovery and materials science (Patel et al., 2023).

Synthesis Analysis

The synthesis of pyrrole derivatives often involves conventional as well as modern approaches, including metal-catalyzed reactions, green chemistry principles, and microwave-aided methods. These methods aim to achieve high yields and selectivity under mild reaction conditions. The specific synthesis of 2-phenylsulfanyl-1-(1H-pyrrol-2-yl)ethanone would likely involve the functionalization of the pyrrole ring followed by the introduction of the phenylsulfanyl moiety through a suitable sulfur-transfer reagent (Patel et al., 2023).

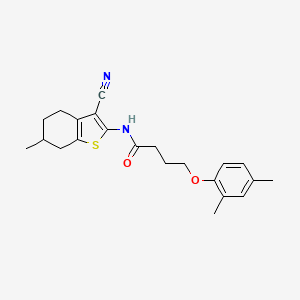

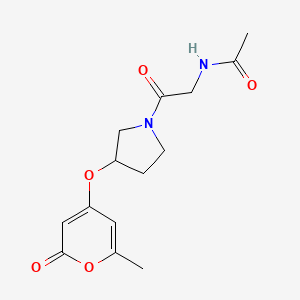

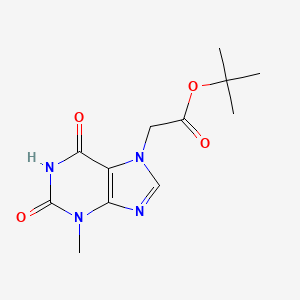

Molecular Structure Analysis

The molecular structure of pyrrole derivatives, including sulfur-containing analogs, can be analyzed using techniques such as NMR spectroscopy, X-ray crystallography, and computational methods. These analyses provide insights into the conformation, electronic distribution, and stereochemistry of the molecules, which are critical for understanding their reactivity and interaction with biological targets (Deng et al., 2019).

Chemical Reactions and Properties

Pyrrole derivatives exhibit a wide range of chemical reactions, including electrophilic substitution, nucleophilic addition, and cycloaddition reactions. The presence of a phenylsulfanyl group can influence the reactivity of the compound by stabilizing certain intermediates or directing the course of reactions. Additionally, these compounds can exhibit unique optical and electronic properties, making them interesting for applications in materials science (Grzybowski & Gryko, 2015).

Applications De Recherche Scientifique

Novel Compound Synthesis and Characterization

One study involved the identification and characterization of a novel cathinone derivative, highlighting the use of advanced analytical techniques. This research demonstrates the compound's relevance in forensic and clinical laboratories for the identification of related compounds with similar backbone structures (Bijlsma et al., 2015).

Corrosion Inhibition

Research has been conducted on synthesized Schiff bases, including compounds similar to 2-phenylsulfanyl-1-(1H-pyrrol-2-yl)ethanone, for their application as corrosion inhibitors on carbon steel in acidic environments. The study found that these compounds act as mixed (cathodic/anodic) inhibitors, with their efficiency correlated to their chemical structures (Hegazy et al., 2012).

Organic Synthesis Catalysis

Another study demonstrated the use of a pyrrolidine-based catalyst bearing a sulfoxide moiety, derived from similar compounds, for the asymmetric Michael addition of cyclohexanone and cyclopentanone to β-nitrostyrenes. This catalysis process yields various γ-nitro carbonyl compounds with high yield and excellent stereoselectivity, showcasing the compound's role in facilitating complex organic reactions (Singh et al., 2013).

Synthesis of Polymeric Materials

Research on the synthesis of conducting polymers based on derivatives of 2,5-di(thiophen-2-yl)-1H-pyrrole, to which 2-phenylsulfanyl-1-(1H-pyrrol-2-yl)ethanone is structurally related, highlights the compounds' applications in creating materials with specific electronic and optical properties. The study explores the effects of substituents on these properties, indicating potential applications in electronic devices (Pandule et al., 2014).

Antimicrobial Activity

A series of novel pyrazolo[1,5-a]pyrimidine ring systems containing phenylsulfonyl moiety, synthesized via reactions involving similar key compounds, showed significant antimicrobial activity. This suggests the potential for developing new antimicrobial agents based on the structural framework of 2-phenylsulfanyl-1-(1H-pyrrol-2-yl)ethanone and its derivatives (Alsaedi et al., 2019).

Propriétés

IUPAC Name |

2-phenylsulfanyl-1-(1H-pyrrol-2-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NOS/c14-12(11-7-4-8-13-11)9-15-10-5-2-1-3-6-10/h1-8,13H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVXKCRTZIJVEFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCC(=O)C2=CC=CN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-phenylsulfanyl-1-(1H-pyrrol-2-yl)ethanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-cyclopropyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2485785.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(4-methylbenzyl)-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2485788.png)

![5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl 4-chlorophenyl sulfide](/img/structure/B2485791.png)

![5-bromo-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2485796.png)

![3-(Trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-5-carboxylic acid](/img/structure/B2485798.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-benzyl-1H-indol-3-yl)thio)acetamide](/img/structure/B2485802.png)

![2-(3,3-Dimethyl-2-oxobutyl)-6-(2-fluorophenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2485807.png)